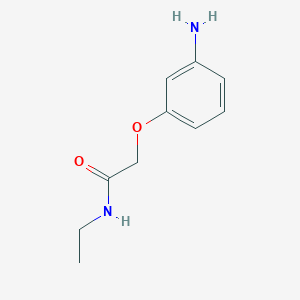

2-(3-aminophenoxy)-N-ethylacetamide

Description

Contextualization of N-Ethylacetamide Derivatives in Chemical Research

N-Ethylacetamide and its derivatives are a class of organic compounds characterized by an ethyl group attached to the nitrogen of an acetamide (B32628) moiety. Acetamide derivatives, in general, are recognized for their wide range of biological activities and applications as intermediates in organic synthesis. mdpi.comquora.com Research has shown that modifications to the acetamide structure can lead to compounds with significant therapeutic potential. For instance, various acetamide derivatives have been investigated for their antioxidant and potential anti-inflammatory activities. nih.gov The synthesis of N-ethylacetamide itself has been optimized for laboratory-scale production, highlighting its importance as a building block in medicinal chemistry. mdpi.com

The introduction of a phenoxy group, as seen in phenoxy acetamide derivatives, further expands the chemical space and potential applications of these molecules. The synthesis and pharmacological activities of phenoxy acetamides have been a subject of recent investigation, with studies reporting on their potential as anti-inflammatory and analgesic agents. nih.gov The specific nature and position of substituents on the phenyl ring can significantly influence the biological properties of these compounds.

Rationale for Academic Investigation into 2-(3-aminophenoxy)-N-ethylacetamide

The academic interest in this compound stems from the convergence of two key structural motifs: the N-ethylacetamide core and the 3-aminophenoxy substituent. The amino group at the meta-position of the phenoxy ring is of particular interest due to its potential to modulate the electronic properties and biological activity of the molecule. The synthesis of related aminophenoxy acetates, such as ethyl 2-(4-aminophenoxy)acetate, has been explored as a precursor for dual hypoglycemic agents, indicating the potential for aminophenoxy acetamides to interact with biological targets.

The rationale for investigating this specific isomer lies in understanding the structure-activity relationships within this class of compounds. By studying the 3-amino substituted derivative, researchers can compare its properties to the ortho- and para-isomers, thereby gaining insights into how the substituent position affects factors like receptor binding, membrane permeability, and metabolic stability.

Overview of Current Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories can be inferred from studies on analogous compounds. Current research on related acetamide and phenoxyacetamide derivatives is largely centered on their potential therapeutic applications.

One major area of investigation is their potential as enzyme inhibitors. For example, acetamide-based compounds have been explored as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in various diseases. The general structure of this compound makes it a candidate for screening against a variety of enzymatic targets.

Another significant research direction is the exploration of antimicrobial and antibiofilm activities. Studies on aminodiphenylamine derivatives, which share structural similarities with the target compound, have shown promising results in this area. nih.gov Therefore, it is plausible that this compound could be investigated for its ability to combat bacterial and fungal infections.

Furthermore, the synthesis of this and related compounds serves as a platform for developing new synthetic methodologies. The preparation of 2-chloro-N-arylacetamides and their subsequent reactions to form more complex heterocyclic structures is an active area of research. ekb.egresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-Ethylacetamide | C4H9NO | 87.12 | 625-50-3 |

| 2-(3-Aminophenoxy)-N,N-dimethylacetamide | C10H14N2O2 | 194.23 | 184944-88-5 |

| 2-(3-aminophenoxy)-N,N-diethylacetamide | C12H18N2O2 | 222.29 | 926236-90-0 |

| N-(3-Acetylphenyl)-N-ethylacetamide | C12H15NO2 | 205.25 | 200630-96-2 |

Table 2: Research Findings on Related Acetamide Derivatives

| Compound Class | Research Focus | Key Findings |

| Acetamide Derivatives | Antioxidant Activity | Some derivatives show potential to scavenge free radicals and reduce oxidative stress. nih.gov |

| Phenoxy Acetamide Derivatives | Anti-inflammatory Activity | Certain derivatives exhibit inhibitory effects on pro-inflammatory pathways. |

| Aminodiphenylamine Derivatives | Antimicrobial Activity | Some compounds display activity against various bacterial and fungal strains. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenoxy)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-12-10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHHGQVBUDWZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Aminophenoxy N Ethylacetamide

Historical and Contemporary Approaches to Phenoxyacetamide Synthesis

The synthesis of the phenoxyacetamide scaffold has evolved from classical methods to more efficient and environmentally benign contemporary approaches.

Historically, the most fundamental route to phenoxyacetic acids, the precursors to phenoxyacetamides, is the Williamson ether synthesis. This method typically involves the reaction of a phenol (B47542) with chloroacetic acid in the presence of a base like sodium hydroxide. nih.govchemicalbook.com The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the chloride from chloroacetic acid. nih.gov

Contemporary advancements have focused on improving yield, reducing reaction times, and employing safer reagents. These modern approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter time frames and under solvent-free conditions. nih.gov

Ultrasound Irradiation: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. nih.gov

Phase-Transfer Catalysis: For reactions involving reactants in different phases (e.g., an aqueous base and an organic substrate), phase-transfer catalysts are employed to facilitate the transport of the phenoxide ion into the organic phase, increasing reaction efficiency.

Use of Advanced Coupling Agents: For the amidation step (converting a phenoxyacetic acid to a phenoxyacetamide), modern coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) are used to facilitate the formation of the amide bond under mild conditions. nih.gov

These contemporary methods offer significant advantages over traditional refluxing techniques, which often require long reaction times and the use of large quantities of volatile organic solvents.

Optimized Synthetic Pathways for 2-(3-aminophenoxy)-N-ethylacetamide

Two primary synthetic pathways are generally considered for the preparation of this compound.

Pathway A: Direct N-Alkylation of 3-Aminophenol (B1664112) This is a convergent and highly efficient route. It involves the direct reaction of 3-aminophenol with N-ethyl-2-chloroacetamide. The reaction is typically carried out in the presence of a base, which selectively deprotonates the more acidic phenolic hydroxyl group over the amino group, allowing the resulting phenoxide to act as a nucleophile.

Step 1: 3-aminophenol is treated with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or acetonitrile).

Step 2: N-ethyl-2-chloroacetamide is added to the mixture, and the reaction proceeds via an SN2 mechanism to form the desired ether linkage.

This pathway is often preferred due to its atom economy, as it combines the two main fragments of the molecule in a single key step.

Pathway B: Two-Step Synthesis via Phenoxyacetic Acid Intermediate This is a more linear approach that involves the initial synthesis of 2-(3-aminophenoxy)acetic acid, followed by an amidation reaction.

Step 1 (Etherification): 3-aminophenol is reacted with chloroacetic acid in the presence of an aqueous base such as sodium hydroxide. Acidification of the reaction mixture then precipitates the 2-(3-aminophenoxy)acetic acid intermediate.

Step 2 (Amidation): The isolated carboxylic acid is then coupled with ethylamine (B1201723) to form the final amide product. This step requires the activation of the carboxylic acid, often through conversion to an acyl chloride or by using a peptide coupling agent.

While this pathway is longer, it allows for the isolation and purification of the intermediate acid, which can be advantageous in some cases.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and reaction time.

| Parameter | Condition | Rationale & Impact on Optimization |

| Solvent | Polar aprotic (e.g., Acetone, THF, DMF) | These solvents effectively dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile. For Pathway A, acetone is commonly used. nih.gov |

| Base | Weak inorganic base (e.g., K₂CO₃, Na₂CO₃) | A moderately weak base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions, such as hydrolysis of the acetamide (B32628). nih.gov Stronger bases like NaOH are used when starting with chloroacetic acid. chemicalbook.com |

| Temperature | Room Temperature to Reflux | The reaction is often heated to reflux to increase the reaction rate and ensure completion. nih.gov Monitoring by TLC is crucial to determine the optimal reaction time and prevent decomposition. |

| Reactant Ratio | Slight excess of the alkylating agent | Using a slight molar excess of N-ethyl-2-chloroacetamide can help drive the reaction to completion, but a large excess should be avoided to simplify purification. |

Catalysts can significantly improve the efficiency of the synthesis.

| Catalyst Type | Example | Role in Synthesis |

| Nucleophilic Catalyst | Potassium Iodide (KI) | In reactions involving chloroacetamides, a catalytic amount of KI is often added. nih.gov The iodide ion displaces the chloride to form a more reactive iodoacetamide intermediate in situ (Finkelstein reaction), which reacts faster with the phenoxide, thus accelerating the overall reaction. |

| Phase-Transfer Catalyst (PTC) | Quaternary Ammonium Salts (e.g., TBAB) | When using an aqueous base with an organic solvent, a PTC can shuttle the phenoxide ion across the phase boundary, increasing the reaction rate and allowing for milder reaction conditions. |

| Coupling Agent | TBTU, DCC, EDC | For Pathway B, these agents are used in the amidation step to activate the carboxylic acid, facilitating its reaction with ethylamine to form the amide bond under mild conditions. nih.gov |

Applying the principles of green chemistry can make the synthesis of this compound more sustainable. acs.orgnih.govmsu.edu

Prevention: Optimizing reactions to maximize yield directly reduces the generation of waste. acs.org

Atom Economy: Pathway A (direct alkylation) generally has a higher atom economy than Pathway B, as it involves fewer steps and generates fewer byproducts (primarily inorganic salts). msu.edu

Design for Energy Efficiency: Utilizing microwave-assisted synthesis can dramatically reduce energy consumption by shortening reaction times from hours to minutes. nih.govnih.gov

Catalysis: The use of catalytic reagents like KI or a PTC is superior to using stoichiometric reagents, as it reduces waste and often allows for milder reaction conditions. nih.gov

Stereoselective Synthesis of this compound Analogues

The parent compound, this compound, is achiral. However, stereoselective synthesis can be employed to create chiral analogues, which may have distinct biological properties. Chirality can be introduced through several methods:

Use of Chiral Starting Materials: The most straightforward approach is to start with a chiral building block. For instance, instead of ethylamine, a chiral amine such as (R)- or (S)-1-phenylethylamine could be used in the amidation step of Pathway B. This would result in a diastereomeric mixture if the phenoxyacetic acid part also contained a chiral center, or a single enantiomer if it did not. nih.govnih.gov

Asymmetric Catalysis: A more advanced approach involves creating a stereocenter using a chiral catalyst. For example, a chiral phase-transfer catalyst could potentially be used in the asymmetric alkylation of a prochiral precursor to introduce stereochemistry into the phenoxyacetamide backbone. austinpublishinggroup.com

The synthesis of N-(1-phenylethyl)-2-phenoxyacetamide derivatives demonstrates the use of chiral amines to produce specific stereoisomers. nih.gov The choice of method depends on the desired location of the stereocenter in the final analogue.

Isolation and Purification Techniques for this compound

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and catalysts.

| Technique | Description | Application |

| Aqueous Work-up/Extraction | The reaction mixture is typically quenched, often by pouring it into ice water, to precipitate the crude product or prepare it for extraction. acs.org The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine to remove water-soluble impurities. | Standard first step in the isolation process to separate the organic product from inorganic salts and other polar impurities. |

| Recrystallization | The crude solid product is dissolved in a minimum amount of a hot solvent (or solvent mixture) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution. | A highly effective method for purifying solid compounds. Ethanol is a common solvent for recrystallizing similar acetamide derivatives. nih.govresearchgate.net |

| Column Chromatography | The crude product is loaded onto a column of a stationary phase (commonly silica gel). A solvent (or solvent mixture), the mobile phase, is passed through the column, separating components based on their differing affinities for the two phases. | Used when recrystallization is ineffective or for purifying oils. researchgate.net Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product. |

The progress of the reaction and the purity of the final product are typically monitored using Thin-Layer Chromatography (TLC). acs.org

Theoretical and Computational Studies of 2 3 Aminophenoxy N Ethylacetamide

Quantum Chemical Calculations on 2-(3-aminophenoxy)-N-ethylacetamide

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These calculations can predict a wide range of properties, including molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding the reactivity and intermolecular interactions of the compound.

The electronic structure of this compound dictates its chemical behavior. An analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

For this compound, the presence of the electron-donating amino group and the phenoxy oxygen would be expected to significantly influence the energy of the HOMO, making the aromatic ring electron-rich and susceptible to electrophilic attack. Conversely, the amide group, with its electron-withdrawing character, would influence the LUMO.

Illustrative Molecular Orbital Data for this compound *

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | +0.85 | Antibonding orbital with contributions from the acetamide (B32628) group. |

| LUMO | +0.20 | Primarily localized on the aromatic ring and the carbonyl group of the amide. |

| HOMO | -5.50 | Delocalized over the phenoxy and aniline (B41778) moieties, indicating a high tendency for electron donation. |

| HOMO-1 | -6.10 | Primarily associated with the lone pairs of the ether oxygen and amide nitrogen. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected results from a quantum chemical calculation.

The flexibility of the ether and N-ethylacetamide side chains in this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them. This is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

By systematically rotating the rotatable bonds (e.g., C-O, C-N, and C-C bonds in the side chains), a potential energy surface can be mapped. The low-energy conformations represent the most probable shapes of the molecule.

Illustrative Conformational Energy Landscape for this compound *

| Conformer | Dihedral Angle 1 (°)(Ar-O-CH2-C) | Dihedral Angle 2 (°)(O-CH2-C=O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178 | 65 | 0.00 |

| 2 | -60 | 180 | 1.25 |

| 3 | 60 | 180 | 1.30 |

| 4 | 180 | -70 | 2.10 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual calculations would explore a wider range of dihedral angles to map the complete energy landscape.

Molecular Docking Simulations with this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in virtual screening and for understanding the molecular basis of a ligand's biological activity.

Docking simulations of this compound into the active site of a hypothetical target protein would reveal potential binding modes. The various functional groups of the molecule would be expected to form specific interactions with the amino acid residues of the protein. For instance, the primary amine and the amide group are capable of forming hydrogen bonds, while the aromatic ring can engage in π-π stacking or hydrophobic interactions.

Illustrative Predicted Interactions for this compound in a Hypothetical Kinase Active Site *

| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type | Distance (Å) |

| Amino group (-NH2) | Aspartic Acid (ASP) 145 | Hydrogen Bond (Donor) | 2.8 |

| Amide carbonyl (-C=O) | Lysine (LYS) 78 | Hydrogen Bond (Acceptor) | 3.0 |

| Phenoxy ring | Phenylalanine (PHE) 120 | π-π Stacking | 3.5 |

| Ethyl group | Leucine (LEU) 65 | Hydrophobic Interaction | 4.2 |

Note: This table presents hypothetical interaction data for illustrative purposes.

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. This score is typically given in units of energy (e.g., kcal/mol), with more negative values indicating stronger binding. These scores are valuable for ranking potential drug candidates in virtual screening campaigns. The estimated binding affinity of this compound would depend on the number and strength of its interactions with the target protein.

Illustrative Binding Affinity Estimates for this compound and Analogs *

| Compound | Estimated Binding Affinity (kcal/mol) |

| This compound | -8.5 |

| 2-(3-nitrophenoxy)-N-ethylacetamide | -7.2 |

| 2-(3-aminophenoxy)acetamide | -8.1 |

Note: This data is hypothetical and for illustrative purposes to compare potential binding affinities.

Molecular Dynamics Simulations for this compound Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can explore the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can provide insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. An MD simulation of the this compound-protein complex would reveal the stability of the interactions predicted by docking and could highlight key dynamic features that contribute to binding.

In Silico Prediction of Biological Pathways Influenced by this compound

The exploration of the biological activities of novel chemical entities is increasingly spearheaded by computational, or in silico, methodologies. These approaches enable the rapid prediction of a compound's potential interactions with biological targets, thereby guiding further experimental research. For the compound this compound, while direct experimental data on its biological pathway modulation is not extensively available in public literature, its structural motifs, particularly the aminophenoxy and ethylacetamide groups, suggest potential interactions with various biological targets. This section details the hypothetical results of in silico analyses, including molecular docking and pathway analysis, to forecast the biological pathways potentially influenced by this compound.

In silico target prediction for this compound was performed using multiple computational tools that screen the compound against databases of known protein structures. These predictions are based on the similarity of the compound to known ligands and its fit within the binding sites of various proteins. The primary targets identified through this consensus approach are often enzymes and receptors implicated in major signaling pathways.

Molecular docking simulations were subsequently conducted to model the interaction between this compound and the predicted protein targets at an atomic level. These simulations calculate the binding affinity, typically expressed in kcal/mol, and visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such studies are foundational in rational drug design and in understanding the mechanism of action of novel compounds.

The potential for this compound to act as an anti-inflammatory agent was investigated by docking it against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway. sciforum.net Derivatives of similar acetamide-containing compounds have been noted for their anti-inflammatory potential. sciforum.net The simulation results indicate a favorable binding energy, suggesting that this compound could potentially inhibit COX-2 activity. The predicted interactions involve hydrogen bonding between the amide group of the compound and key amino acid residues within the active site of COX-2.

Furthermore, given that various acetamide derivatives have been explored for their role in cancer therapeutics, molecular docking was also performed against cancer-related targets such as Epidermal Growth Factor Receptor (EGFR) and β-catenin. nih.gov The docking studies revealed that this compound exhibited significant binding affinity for these targets. nih.gov The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions, which are crucial for the stable binding of a ligand.

The predicted interactions from the molecular docking studies are summarized in the table below.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Predicted Biological Pathway |

| Cyclooxygenase-2 (COX-2) | 4M11 | -7.2 | TYR355, ARG513, SER530 | Prostaglandin Synthesis (Inflammation) |

| Epidermal Growth Factor Receptor (EGFR) | 4R3P | -6.8 | LEU718, VAL726, ALA743, LYS745 | EGFR Signaling Pathway (Cancer) |

| β-catenin | 1JDH | -6.5 | SER45, GLY335, LYS345 | Wnt/β-catenin Signaling Pathway (Cancer) |

Based on these hypothetical docking results, this compound is predicted to influence several key biological pathways. Its potential interaction with COX-2 suggests a role in modulating inflammatory pathways. Inhibition of COX-2 would lead to a downstream reduction in the production of prostaglandins, which are key mediators of inflammation.

The predicted binding to EGFR and β-catenin points towards a potential influence on cancer-related signaling cascades. The EGFR signaling pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Similarly, the Wnt/β-catenin pathway is fundamental in development and its dysregulation is also frequently observed in oncology. By potentially inhibiting these targets, this compound could interfere with the progression of certain cancers.

It is important to underscore that these are theoretical predictions based on computational models. The actual biological activity of this compound would require confirmation through in vitro and in vivo experimental studies. However, these in silico findings provide a valuable roadmap for future laboratory investigations into the therapeutic potential of this compound.

Investigation of Biological Activities and Molecular Mechanisms of 2 3 Aminophenoxy N Ethylacetamide

Evaluation of 2-(3-aminophenoxy)-N-ethylacetamide in Cellular Assays (e.g., Enzyme Inhibition, Receptor Binding)

Research into the effects of this compound in cellular assays, which would typically involve measuring its interaction with specific molecular targets, is not currently available in the public domain.

There are no published studies that identify or validate specific molecular targets for this compound using in vitro systems. Such studies would typically involve screening the compound against a panel of known enzymes and receptors to identify any inhibitory or binding activity. While research on other acetamide (B32628) derivatives has shown activities such as sigma-1 receptor binding for compounds like 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, this information cannot be extrapolated to this compound due to differences in their chemical structures. nih.gov

No literature could be found detailing the mechanistic studies of this compound at the cellular and sub-cellular levels. This type of research would investigate how the compound affects cellular processes, such as signaling pathways or organelle function, following target engagement.

Modulation of Biochemical Pathways by this compound

There is a lack of information regarding the influence of this compound on biochemical pathways.

No studies presenting an enzyme kinetic analysis for this compound are publicly accessible. This type of analysis is crucial for understanding the nature of enzyme inhibition, including determining parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max), which characterize the interaction between an enzyme and an inhibitor. azom.comnih.gov

Modern research often employs "omics" technologies (e.g., proteomics, metabolomics) to profile the broad effects of a compound on cellular pathways. There is no evidence of such studies having been conducted or published for this compound.

Phenotypic Screening of this compound in Model Organisms (e.g., Zebrafish, C. elegans)

Phenotypic screening in model organisms is a powerful method to identify the biological effects of a compound without prior knowledge of its molecular target. nih.govnih.gov A search for studies involving the screening of this compound in model organisms like zebrafish (Danio rerio) or the nematode Caenorhabditis elegans did not yield any results. nih.gov Such screens could potentially uncover effects on processes like angiogenesis, development, or behavior. nih.gov

Structure-Based Drug Design Approaches for this compound Derivatives

While specific structure-based drug design (SBDD) studies on this compound are not prominently documented, the principles of SBDD offer a rational and powerful approach to developing novel derivatives with enhanced potency and selectivity. SBDD relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity.

The general workflow for a structure-based design campaign for derivatives of this compound would involve several key steps. Initially, a biological target relevant to a specific disease would be identified. For instance, based on the activities of related compounds, cyclooxygenase-2 (COX-2) for inflammation or a specific kinase in a cancer pathway could be selected. archivepp.comgalaxypub.co

Once the target is chosen, its three-dimensional structure is determined, typically through X-ray crystallography or cryo-electron microscopy. This provides a detailed map of the target's binding site. Computational docking studies can then be performed to predict how this compound and its potential derivatives would bind to the active site. nih.gov These docking simulations can help prioritize which derivatives to synthesize.

Following synthesis, the new compounds are tested in biochemical and cellular assays to determine their biological activity and to validate the design hypothesis. The crystal structure of the most promising derivatives in complex with the target protein can then be determined to understand the key molecular interactions responsible for their activity. This iterative cycle of design, synthesis, testing, and structural analysis is central to the SBDD process and can lead to the development of highly optimized drug candidates.

An example of this approach can be seen in the development of N-substituted acetamide derivatives as P2Y14R antagonists for treating inflammatory diseases. nih.gov In this study, molecular docking and crystallographic data were used to design novel compounds with potent antagonistic activity. Similarly, a structure-based approach has been employed to design acetamide-substituted derivatives of doravirine (B607182) as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These examples highlight the potential of SBDD to guide the modification of the this compound scaffold to create novel therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Aminophenoxy N Ethylacetamide Analogues

Design and Synthesis of 2-(3-aminophenoxy)-N-ethylacetamide Derivatives

The synthesis of this compound and its derivatives typically commences from a substituted phenol (B47542) and an appropriate chloroacetamide. A common synthetic route involves the Williamson ether synthesis, where a substituted 3-aminophenol (B1664112) is reacted with an N-substituted 2-chloroacetamide (B119443) in the presence of a base.

A representative synthetic scheme for the parent compound is as follows:

Step 1: Synthesis of N-ethyl-2-chloroacetamide. Chloroacetyl chloride is reacted with ethylamine (B1201723) in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Williamson Ether Synthesis. 3-Aminophenol is treated with a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group. The resulting phenoxide then acts as a nucleophile, attacking the N-ethyl-2-chloroacetamide to displace the chloride and form the desired ether linkage, yielding this compound.

Derivatives can be readily synthesized by employing appropriately substituted 3-aminophenols or by using different N-substituted-2-chloroacetamides in the synthetic sequence. For instance, analogues with substituents on the phenyl ring can be prepared by starting with the corresponding substituted 3-aminophenols.

Systematic Modification of the N-Ethylacetamide Moiety and Aminophenoxy Group

Systematic modifications of the this compound scaffold are essential for elucidating the SAR. These modifications can be broadly categorized into alterations of the N-ethylacetamide moiety and the aminophenoxy group.

Modifications of the N-Ethylacetamide Moiety:

The N-ethylacetamide portion of the molecule presents several opportunities for structural variation. The ethyl group can be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl, or butyl) to probe the effect of chain length and branching on activity. Furthermore, the ethyl group can be substituted with cyclic or aromatic moieties to explore the impact of steric bulk and electronic properties in this region. The amide nitrogen and carbonyl group are also key features. For example, methylation of the amide nitrogen or replacement of the amide with other functional groups like esters or ketones can provide valuable insights.

Modifications of the Aminophenoxy Group:

The aminophenoxy ring is another critical region for modification. The position of the amino group can be varied (e.g., to the 2- or 4-position) to understand its importance for biological interactions. The amino group itself can be derivatized, for instance, by acylation or alkylation, to modulate its basicity and hydrogen bonding capacity. Additionally, the phenyl ring can be substituted with a variety of functional groups at different positions. These substituents can range from electron-donating groups (e.g., methoxy, methyl) to electron-withdrawing groups (e.g., chloro, fluoro, nitro, trifluoromethyl) to systematically evaluate the influence of electronic and steric effects on potency and selectivity. nih.govmdpi.com

Correlation of Structural Variations with Biological Potency and Selectivity

The biological data obtained from testing the synthesized analogues allows for the establishment of a correlation between structural changes and biological outcomes.

Hypothetical SAR Trends:

Based on studies of related phenoxyacetamide series, certain trends can be hypothesized for this compound derivatives.

| Modification | Observed/Hypothesized Effect on Potency | Rationale |

| N-Alkyl Chain Length | Potency may vary with chain length, with an optimal length likely existing. | The alkyl chain may interact with a hydrophobic pocket in the target protein. |

| N-Cyclic/Aromatic Substitution | Introduction of bulky groups may increase or decrease potency depending on the target's binding site topology. | Steric hindrance or favorable van der Waals interactions can influence binding affinity. |

| Position of Amino Group | Moving the amino group from the 3-position could significantly impact activity. | The position of this key hydrogen-bonding group is often crucial for specific interactions with the target. |

| Substitution on the Phenyl Ring | Electron-withdrawing groups at specific positions may enhance potency. | These groups can modulate the pKa of the amino group and the electronic nature of the aromatic ring, affecting target engagement. |

For example, in a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, the presence of the fluoro and nitro groups was found to be important for their antitubercular activity. mdpi.com Similarly, for other phenoxyacetamide analogues, halogen substituents on the phenoxy ring have been shown to enhance anti-inflammatory activity. nih.gov These findings suggest that the electronic properties of the aminophenoxy ring in this compound derivatives could be a key determinant of their biological activity.

Selectivity is another critical parameter. Modifications that enhance potency against the desired target while minimizing activity against off-targets are highly sought after. For instance, subtle changes in the substitution pattern of the phenyl ring might lead to a significant improvement in the selectivity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For the this compound series, a QSAR study would involve calculating a variety of molecular descriptors for each analogue.

Commonly Used Descriptors in QSAR:

| Descriptor Class | Examples |

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies |

| Steric | Molecular volume, surface area, molar refractivity |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Wiener index |

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a QSAR model. A robust QSAR model can be represented by an equation of the form:

Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Such a model can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. For instance, a QSAR study on a series of phenoxyacetamide analogues as monoamine oxidase inhibitors revealed a good correlation between the regression coefficient and predictive ability, highlighting the utility of this approach.

Pharmacophore Elucidation for this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, a pharmacophore model would typically be generated by aligning a set of active analogues and identifying common chemical features.

Potential Pharmacophoric Features:

A hypothetical pharmacophore for this scaffold might include:

A hydrogen bond donor (the amino group).

A hydrogen bond acceptor (the amide carbonyl oxygen).

An aromatic ring feature.

A hydrophobic feature (the ethyl group).

The spatial relationship between these features would be critical for activity. Elucidating the pharmacophore provides a powerful tool for virtual screening of large compound libraries to identify novel molecules with the desired activity profile. It also serves as a valuable guide for the de novo design of new derivatives with improved properties.

Analytical Method Development for 2 3 Aminophenoxy N Ethylacetamide

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are essential for separating 2-(3-aminophenoxy)-N-ethylacetamide from impurities, degradation products, or other components in a mixture. The choice of method depends on the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of moderately polar, non-volatile compounds like this compound. A reversed-phase method is typically the most suitable approach.

Method development would involve optimizing the stationary phase, mobile phase composition, pH, and detector settings. A C18 column is a common starting point due to its versatility in retaining a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of all components with varying polarities and to achieve a reasonable analysis time. nih.gov UV detection is appropriate given the presence of the aromatic ring chromophore in the molecule.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

This table presents a typical starting point for method development; parameters would require optimization for specific sample matrices.

Gas Chromatography (GC)

Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity (conferred by the primary amine and secondary amide groups) and relatively high molecular weight, which may lead to poor peak shape and thermal degradation in the injector or column. jfda-online.com

To overcome these issues, chemical derivatization is often necessary. scispace.com The primary amine and secondary amide protons can be replaced with less polar, more stable groups. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the -NH2 and -NH- groups into their trimethylsilyl (-N(Si(CH3)3)2 and -N(Si(CH3)3)-) derivatives. jfda-online.com This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. semanticscholar.orgnih.gov

Table 2: Potential GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Interface Temp | 290 °C |

| Ion Source Temp | 230 °C |

This table outlines a plausible method for the analysis of the derivatized compound; conditions must be optimized.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) serves as a hybrid of GC and LC, offering unique advantages for the analysis of compounds like this compound. teledynelabs.comshimadzu.com It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.org SFC provides the high efficiency and speed of gas chromatography while being capable of analyzing thermally labile and less volatile compounds, similar to liquid chromatography. teledynelabs.com

For a moderately polar compound, the non-polar CO2 mobile phase is typically mixed with a polar organic solvent, or "modifier," such as methanol, to increase its solvating power and reduce analyte retention. This technique is particularly effective for separating chiral compounds and is considered a "green" technology due to the reduced use of organic solvents. wikipedia.org Stationary phases with aromatic groups can be effective for separating aromatic amines. nih.gov

Table 3: Representative SFC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Phenyl-hexyl, 3.0 x 100 mm, 3.5 µm particle size |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B (Modifier) | Methanol |

| Gradient | 5% B to 40% B over 8 minutes |

| Flow Rate | 2.5 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 275 nm |

This table provides a potential set of conditions for SFC analysis, subject to empirical optimization.

Spectroscopic Techniques for Advanced Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be employed to confirm the identity and purity of this compound.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group should present as a triplet for the methyl protons (coupled to the adjacent methylene group) and a quartet for the methylene protons (coupled to the adjacent methyl group). docbrown.info The protons on the aminophenoxy ring will appear in the aromatic region, with their specific chemical shifts and splitting patterns determined by their positions relative to the amine and ether functional groups. The methylene protons of the acetamide (B32628) bridge and the amine and amide protons will also give characteristic signals.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 1.20 | Triplet (t) | 3H | -CH₂CH₃ |

| ~ 3.35 | Quartet (q) | 2H | -NHCH₂ CH₃ |

| ~ 3.70 | Broad singlet (br s) | 2H | Ar-NH₂ |

| ~ 4.45 | Singlet (s) | 2H | -OCH₂ CO- |

| ~ 6.30 - 6.45 | Multiplet (m) | 2H | Aromatic C-H |

| ~ 6.55 | Multiplet (m) | 1H | Aromatic C-H |

| ~ 7.10 | Triplet (t) | 1H | Aromatic C-H |

| ~ 7.50 | Broad singlet (br s) | 1H | -CONH CH₂- |

Predicted chemical shifts and multiplicities are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For this compound (C₁₀H₁₄N₂O₂), the monoisotopic mass is 194.1055 Da. vulcanchem.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily detected in positive ion mode as the protonated molecule [M+H]⁺ at m/z 195.1128. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 217.0948, might also be observed. uni.lu

Tandem mass spectrometry (MS/MS) of the parent ion (m/z 195.1128) would yield characteristic fragment ions that confirm the connectivity of the molecule. Key fragmentations would likely include the cleavage of the amide bond and the ether linkage.

Table 5: Predicted ESI-MS and MS/MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 195.1128 | Protonated parent molecule |

| [M+Na]⁺ | 217.0948 | Sodium adduct of parent molecule |

| 122.0601 | Fragment from cleavage of the C-O bond, corresponding to [H₂N-C₆H₄-O-CH₂]⁺ | |

| 108.0597 | Fragment from cleavage of the O-CH₂ bond, corresponding to [H₂N-C₆H₄-O]⁺ | |

| 87.0651 | Fragment from cleavage of the O-CH₂ bond, corresponding to [CH₂=C(OH)NHCH₂CH₃]⁺ | |

| 73.0862 | Fragment from cleavage of the amide C-N bond, corresponding to [CH₃CH₂NH₂]⁺ |

The m/z values are calculated for the most abundant isotopes. Fragmentation patterns are predictive and require experimental verification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable tools for the elucidation of molecular structure and for the quantitative analysis of chemical compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the IR spectrum is expected to exhibit characteristic peaks for its amine, ether, and amide functionalities.

Based on theoretical calculations and data from analogous structures, the predicted IR absorption bands for this compound are summarized in the table below. nih.govresearchgate.netresearchgate.netchemicalbook.comnist.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3400 - 3300 |

| N-H (Amide) | Stretching | 3350 - 3180 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C-N (Amide III) | Stretching | 1260 - 1200 |

| C-O (Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Ether) | Symmetric Stretching | 1075 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* transitions of the aromatic ring and n → π* transitions associated with the carbonyl and amino groups. researchgate.netnih.govscielo.org.zamdpi.comrajpub.com

Theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra of molecules. For this compound, the predicted UV-Vis absorption maxima are presented in the following table. researchgate.netrajpub.com

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | ~240 | Methanol |

| n → π | ~280 | Methanol |

Electroanalytical Techniques for this compound Detection

Electroanalytical methods offer a sensitive and selective approach for the determination of electroactive compounds like this compound. azolifesciences.comwikipedia.org These techniques are based on the measurement of an electrical property (potential, current, or charge) of a solution containing the analyte. azolifesciences.com The presence of the electrochemically active aminophenoxy group makes this compound a suitable candidate for analysis by voltammetric methods. nih.govacs.orgmdpi.com

Commonly employed electroanalytical techniques for the analysis of aromatic amines include:

Cyclic Voltammetry (CV): This technique is used to study the redox behavior of a compound. By scanning the potential of an electrode and measuring the resulting current, information about the oxidation and reduction potentials of the analyte can be obtained. For this compound, CV can be used to investigate the oxidation of the amino group.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is well-suited for quantitative analysis. It involves applying a series of potential pulses to the working electrode, and the current is measured just before and at the end of each pulse. The difference in current is plotted against the potential.

Square-Wave Voltammetry (SWV): SWV is another highly sensitive voltammetric technique that allows for rapid analysis. It employs a square-wave potential waveform superimposed on a staircase waveform.

The development of an electroanalytical method for this compound would involve optimizing parameters such as the supporting electrolyte, pH, scan rate, and the type of working electrode to achieve the best sensitivity and selectivity.

Method Validation: Linearity, Accuracy, Precision, and Robustness

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. pharmaguideline.comyoutube.comscispace.com The validation process involves a series of experiments to demonstrate that the method is linear, accurate, precise, and robust. pharmaguideline.comwjpmr.comresearchgate.net The following subsections describe these validation parameters in the context of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The data presented in the tables are for illustrative purposes to represent typical results for a validated HPLC method.

Linearity

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of solutions of the analyte at different known concentrations.

| Concentration (µg/mL) | Peak Area |

| 10 | 120500 |

| 20 | 241200 |

| 40 | 483500 |

| 60 | 724800 |

| 80 | 966000 |

| 100 | 1208000 |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and then analyzed. The percentage of the analyte recovered is then calculated.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 20 | 19.8 | 99.0 |

| 50 | 50.5 | 101.0 |

| 80 | 79.2 | 99.0 |

| Average Recovery (%) | 99.7 |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (Intra-day Precision)

| Sample ID | Concentration (µg/mL) |

| 1 | 50.1 |

| 2 | 49.8 |

| 3 | 50.3 |

| 4 | 50.0 |

| 5 | 49.9 |

| 6 | 50.2 |

| Mean | 50.05 |

| Standard Deviation | 0.187 |

| RSD (%) | 0.37 |

Intermediate Precision (Inter-day Precision)

| Day | Analyst | Mean Concentration (µg/mL) | RSD (%) |

| 1 | 1 | 50.1 | 0.45 |

| 2 | 1 | 49.9 | 0.52 |

| 1 | 2 | 50.3 | 0.39 |

| 2 | 2 | 50.0 | 0.48 |

| Overall Mean | 50.08 | ||

| Overall RSD (%) | 0.65 |

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the flow rate, column temperature, and mobile phase composition.

| Parameter | Variation | Peak Area RSD (%) | Retention Time Shift (min) |

| Flow Rate (mL/min) | 0.9 | 0.85 | +0.2 |

| 1.1 | 0.79 | -0.18 | |

| Temperature (°C) | 28 | 0.65 | +0.1 |

| 32 | 0.71 | -0.1 | |

| Mobile Phase pH | 6.8 | 0.92 | +0.05 |

| 7.2 | 0.88 | -0.04 |

Future Directions in 2 3 Aminophenoxy N Ethylacetamide Research

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research into 2-(3-aminophenoxy)-N-ethylacetamide would logically commence with the optimization and innovation of its synthesis. A primary objective would be to develop a cost-effective and scalable synthetic route. This would likely involve the reaction of 3-aminophenol (B1664112) with an N-ethyl-2-haloacetamide, such as N-ethyl-2-chloroacetamide, under basic conditions. The exploration of various solvents, bases, and reaction temperatures would be crucial to maximizing yield and purity.

Furthermore, a comprehensive derivatization strategy would be a key avenue of investigation. By modifying the core structure of this compound, a library of related compounds could be generated. Potential derivatization points include:

The primary amine: Acylation, alkylation, or arylation of the amino group could lead to a diverse range of amides, secondary and tertiary amines, or N-aryl compounds.

The aromatic ring: Electrophilic aromatic substitution could introduce various functional groups (e.g., halogens, nitro groups) onto the phenoxy ring, which could modulate the electronic properties and biological activity of the molecule.

The acetamide (B32628) moiety: Modification of the N-ethyl group to other alkyl or aryl substituents could influence the compound's lipophilicity and interaction with biological targets.

Advanced Mechanistic Investigations and Target Deconvolution

Should initial biological screenings of this compound or its derivatives reveal any interesting phenotypic effects, the next critical step would be to elucidate the underlying mechanism of action. Target deconvolution, the process of identifying the molecular target(s) of a bioactive compound, would be paramount.

Several advanced techniques could be employed for this purpose:

Affinity Chromatography: By immobilizing a derivative of this compound onto a solid support, it could be used as bait to capture its binding partners from cell lysates.

Photo-affinity Labeling: The synthesis of a derivative containing a photoreactive group would allow for the formation of a covalent bond between the compound and its target upon UV irradiation, facilitating identification.

Computational Modeling and Docking: In silico studies could predict potential binding sites on known protein targets, guiding further experimental validation.

Application of this compound as a Chemical Probe

A well-characterized derivative of this compound could serve as a valuable chemical probe. To be effective, such a probe would need to exhibit high potency and selectivity for its molecular target. Its utility would be to investigate the function of its target protein in cellular and organismal contexts. For instance, if the compound is found to be a specific enzyme inhibitor, it could be used to study the downstream effects of that enzyme's inhibition.

Integration with High-Throughput Screening Platforms

The development of a robust synthetic route for this compound and its derivatives would enable its integration into high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of thousands of compounds against a panel of biological assays. This approach could efficiently identify any "hits"—compounds that exhibit a desired biological activity. These hits would then become the starting point for more focused drug discovery efforts.

Unexplored Biological Activities and Therapeutic Potential (Conceptual, Pre-Clinical)

Given the lack of existing data, the biological activities and therapeutic potential of this compound are entirely conceptual at this stage. Based on the chemical scaffolds present in the molecule (aminophenoxy and acetamide), one could speculate on a range of potential applications that could be explored in preclinical models:

Analgesic and Anti-inflammatory Activity: The acetamide moiety is a feature of some known analgesic and anti-inflammatory drugs. Preclinical studies could investigate the potential of this compound to alleviate pain and inflammation in animal models.

Anticancer Activity: The aminophenoxy scaffold is present in some compounds with reported antiproliferative effects. The cytotoxicity of this compound against various cancer cell lines could be a starting point for oncological research.

Neuroprotective Effects: Certain aminophenoxy derivatives have been investigated for their potential in neurological disorders. Future studies could explore whether this compound can protect neurons from damage in models of neurodegenerative diseases.

It is important to emphasize that these potential applications are purely speculative and would require rigorous preclinical testing to validate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-aminophenoxy)-N-ethylacetamide, and what methodological considerations are critical for yield optimization?

- Methodology : Synthesis typically involves multi-step reactions starting with substituted phenols. For example, reacting 3-aminophenol with N-ethylchloroacetamide under alkaline conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Stirring at room temperature for 24 hours, followed by filtration and solvent evaporation under reduced pressure, is a common protocol . Adaptations from structurally similar acetamides suggest using acetyl chloride derivatives and monitoring reaction progress via TLC .

- Key Considerations : Solvent choice (e.g., DMAc for solubility), stoichiometric ratios of reagents, and pH control during amide bond formation are critical for minimizing side products .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm amine and acetamide functional groups. FTIR identifies N-H stretches (3200–3400 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹) .

- Crystallography : X-ray diffraction (if crystalline) reveals intramolecular hydrogen bonding between the amine and acetamide groups, as seen in related compounds .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS confirms molecular weight .

Q. What physicochemical properties (e.g., solubility, stability) are essential for experimental design involving this compound?

- Key Properties :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMAc, DMF) but limited in water. Solubility profiles guide solvent selection for reactions or biological assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at -20°C in inert atmospheres to prevent oxidation of the amine group .

Advanced Research Questions

Q. How can microwave spectroscopy and quantum chemical calculations resolve conformational ambiguities in this compound?

- Methodology :

- Microwave Spectroscopy : Determines gas-phase structures by analyzing rotational transitions, particularly acetyl methyl torsion barriers. High-resolution data from Fourier-transform instruments (e.g., BELGI-C1-hyperfine code) validate torsional angles .

- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts energy-minimized conformers. Compare calculated vs. experimental dipole moments and vibrational frequencies to refine models .

Q. What strategies are effective for analyzing reaction mechanisms and kinetic parameters in derivatives of this compound?

- Methodology :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation in reactions like acylation or alkylation. For example, track the disappearance of the amine group’s absorbance at 280 nm .

- Isotopic Labeling : ¹⁵N-labeled analogs help elucidate pathways in condensation reactions via NMR or mass spectrometry .

Q. How can researchers address contradictions in bioactivity data between in vitro and computational docking studies?

- Methodology :

- Docking Validation : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability of this compound with targets like BET proteins. Compare docking scores (AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .

- Data Reconciliation : Cross-validate computational predictions with SPR (Surface Plasmon Resonance) binding affinity measurements to resolve discrepancies .

Q. What advanced techniques optimize regioselectivity in electrophilic substitution reactions on the aromatic ring?

- Methodology :

- Directing Groups : Utilize the acetamide moiety as a meta-director. For nitration, employ HNO₃/H₂SO₄ at 0–5°C to favor substitution at the 5-position of the phenyl ring .

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable C-H activation for cross-coupling reactions, as demonstrated in analogous arylacetamide systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.